4-Chloro-2-(4-chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one
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Overview
Description
4-Chloro-2-(4-chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its complex structure, which includes a pyridazinone core, two chloro substituents, and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the formation of the pyridazinone core through the cyclization of appropriate precursors. This can be achieved by reacting hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of Chloro Substituents: The chloro substituents can be introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This step involves reacting the pyridazinone intermediate with 4-methylpiperazine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloro substituents, converting them to corresponding amines or hydrogenated derivatives.
Substitution: The chloro groups can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(4-chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one: The parent compound.
2-(4-Chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one: Lacks one chloro substituent.
4-Chloro-2-(4-chloro-phenyl)-5-(piperazin-1-yl)-2H-pyridazin-3-one: Lacks the methyl group on the piperazine ring.
Uniqueness
This compound is unique due to the presence of both chloro substituents and the methylated piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-19-6-8-20(9-7-19)13-10-18-21(15(22)14(13)17)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFILGUWETVVSCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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